

# Lenumlostat Hydrochloride: A Technical Guide to a Novel Anti-Fibrotic Agent

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Lenumlostat hydrochloride |           |
| Cat. No.:            | B3325314                  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Lenumlostat hydrochloride** (also known as PAT-1251 and GB2064) is a potent, selective, and orally available small-molecule inhibitor of lysyl oxidase-like 2 (LOXL2). Emerging as a promising therapeutic candidate, lenumlostat targets the fundamental mechanisms of fibrosis, a pathological process characterized by excessive extracellular matrix deposition that can lead to organ dysfunction and failure. This document provides a comprehensive technical overview of **lenumlostat hydrochloride**, including its mechanism of action, preclinical efficacy in fibrosis models, available clinical trial data, and detailed experimental methodologies.

#### Introduction

Fibrotic diseases, such as myelofibrosis, idiopathic pulmonary fibrosis (IPF), and non-alcoholic steatohepatitis (NASH), represent a significant unmet medical need. A key pathological feature of these conditions is the excessive cross-linking of collagen and elastin fibers in the extracellular matrix (ECM), leading to tissue stiffening and loss of function. Lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase, is a critical enzyme in this process. Upregulated in fibrotic tissues, LOXL2 catalyzes the oxidative deamination of lysine residues on collagen and elastin, initiating the formation of covalent cross-links that stabilize the fibrotic matrix.

**Lenumlostat hydrochloride** has been developed as a high-affinity, pseudo-irreversible inhibitor of LOXL2. By selectively targeting the catalytic activity of LOXL2, lenumlostat aims to



halt the progression of fibrosis and potentially promote its resolution. This guide synthesizes the current scientific and clinical knowledge on **lenumlostat hydrochloride**.

#### **Chemical Properties and Mechanism of Action**

Lenumlostat is the (R,R)-enantiomer of (3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone. The hydrochloride salt enhances its pharmaceutical properties.

#### **Mechanism of Action**

Lenumlostat acts as a mechanism-based inhibitor of LOXL2. The aminomethyl pyridine moiety of the molecule interacts with the active site of LOXL2, forming a pseudo-irreversible complex that inhibits the enzyme's catalytic activity. This inhibition prevents the oxidative deamination of lysine residues on collagen and elastin, thereby blocking the formation of the aldehyde precursors necessary for ECM cross-linking. This targeted approach is designed to spare other lysyl oxidase (LOX) family members, potentially reducing off-target effects.

## Preclinical Data In Vitro Potency and Selectivity

Lenumlostat has demonstrated potent and selective inhibition of LOXL2 across multiple species. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. The compound shows significant selectivity for LOXL2 over other human amine oxidases.

| Target              | Species | IC50 (μM) |
|---------------------|---------|-----------|
| LOXL2               | Human   | 0.074     |
| LOXL3               | Human   | 1.17      |
| LOX                 | Human   | >30       |
| Monoamine Oxidase A | Human   | >100      |
| Monoamine Oxidase B | Human   | >100      |

Data sourced from Rowbottom MW, et al. J Med Chem. 2017.



#### Efficacy in a Bleomycin-Induced Lung Fibrosis Model

The anti-fibrotic efficacy of lenumlostat was evaluated in a well-established mouse model of bleomycin-induced pulmonary fibrosis.

- Animal Model: Male C57BL/6 mice.
- Induction of Fibrosis: A single intratracheal instillation of bleomycin (dose not specified in available abstract) was administered on day 0.
- Treatment: Racemic trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone (the racemic precursor to lenumlostat) was administered orally, once daily (QD) for 14 days.
- · Assessment of Fibrosis:
  - Histopathology: Lung sections were stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis was quantified using the Ashcroft scoring method.
  - Collagen Content: Total lung collagen was measured by assessing hydroxyproline levels.
  - Bronchoalveolar Lavage (BAL): The cellularity of the BAL fluid was analyzed to assess inflammation.

Oral administration of the lenumlostat precursor molecule resulted in a significant, dosedependent reduction in lung fibrosis compared to vehicle-treated controls.

| Parameter                   | Vehicle Control      | Lenumlostat Precursor (dose not specified) | p-value |
|-----------------------------|----------------------|--------------------------------------------|---------|
| Mean Ashcroft Score         | 3.7                  | 0.9                                        | <0.05   |
| Lung Weight                 | Significantly higher | Significantly reduced                      | <0.05   |
| BAL Leukocyte Count         | Significantly higher | Significantly reduced                      | <0.05   |
| Lung Collagen Concentration | Significantly higher | Significantly reduced                      | <0.05   |



Data is qualitative as presented in the available abstract. Sourced from a 2017 Keystone Symposia abstract on a mechanism-based small molecule inhibitor of LOXL2.[1]

### **Clinical Development**

**Lenumlostat hydrochloride** is under investigation for the treatment of myelofibrosis, a hematological malignancy characterized by progressive bone marrow fibrosis.

#### **MYLOX-1: Phase 2a Clinical Trial (NCT04679870)**

This open-label, single-arm study was designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of oral lenumlostat in patients with myelofibrosis who are ineligible for, intolerant to, or refractory to Janus kinase (JAK) inhibitors.[2]

- Patient Population: 18 patients with primary or secondary myelofibrosis.
- Treatment Regimen: Lenumlostat (GB2064) administered at a dose of 1000 mg orally, twice daily, for 9 months.[2][3]
- Primary Endpoint: Safety and tolerability.[2]
- Secondary Endpoints: Evaluation of hematological parameters and direct anti-fibrotic activity assessed by bone marrow biopsies at baseline and at 3, 6, and 9 months.
- Reduction in Bone Marrow Fibrosis: Of the 10 evaluable patients who received at least six months of treatment, six (60%) experienced a reduction of at least one grade in bone marrow collagen fibrosis.[4]
- Hematological Parameters: The six patients who showed a reduction in bone marrow fibrosis also maintained stable hemoglobin, white blood cell counts, and platelet levels.[4]
- Symptom and Spleen Response: After six months of treatment, one patient achieved a spleen volume reduction of over 35%, and two patients had a greater than 50% reduction in their Total Symptom Score. One patient had an anemia response.[2]

Lenumlostat demonstrated an acceptable safety profile. The most frequently reported treatment-related adverse events were gastrointestinal in nature and were generally manageable with standard care. Ten patients discontinued treatment due to adverse events or



disease progression. The only serious adverse event considered possibly related to the treatment was a fall.[2][3]

- Target Engagement: Lenumlostat demonstrated good target engagement in plasma, with a 49.5% decrease in free LOXL2 levels observed two hours after dosing.[5]
- Bone Marrow Penetration: Analysis of bone marrow biopsies confirmed the presence of lenumlostat, indicating penetration into the target tissue.[5]

### **Signaling Pathways**

Lenumlostat's mechanism of action is centered on the inhibition of LOXL2, a key downstream effector in fibrotic signaling cascades. The transforming growth factor-beta (TGF-β) pathway is a master regulator of fibrosis.





Click to download full resolution via product page

Caption: LOXL2 Signaling Pathway in Fibrosis.



#### Conclusion

**Lenumlostat hydrochloride** is a promising, first-in-class, oral inhibitor of LOXL2 with demonstrated anti-fibrotic activity in preclinical models and early clinical trials. By targeting a key enzyme in the fibrotic process, lenumlostat offers a novel therapeutic strategy for myelofibrosis and potentially other fibrotic diseases. The available data indicate a favorable safety profile and on-target activity, supporting its continued clinical development. Further studies are warranted to fully elucidate its efficacy and long-term safety in a broader range of fibrotic conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. MYLOX-1 trial: LOXL2 inhibition for the treatment of MF [mpn-hub.com]
- 3. Topline Results from MYLOX-1 Trial Demonstrate Reduction in Fibrosis of the Bone Marrow in Patients with Myelofibrosis | Galecto [ir.galecto.com]
- 4. A Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of Oral GB2064 in Participants With Myelofibrosis [clin.larvol.com]
- 5. P1024: MYLOX-1: A PHASE II STUDY EVALUATING THE SAFETY, TOLERABILITY, PHARMACOKINETICS AND PHARMACODYNAMICS OF ORAL LOXL2 INHIBITOR GB2064 (WITH FOCUS ON BONE MARROW COLLAGEN) IN PATIENTS WITH MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lenumlostat Hydrochloride: A Technical Guide to a Novel Anti-Fibrotic Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3325314#what-is-lenumlostat-hydrochloride]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com